molecular formula C14H12ClN3 B15359387 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15359387
M. Wt: 257.72 g/mol
InChI Key: QHWIPJAWGWRGJL-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine (molecular formula: C₈H₈ClN₃) is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with distinct substituents:

  • Chlorine at position 4,
  • Methyl groups at positions 5 and 6,
  • Phenyl group at position 2.

Its structural uniqueness lies in the combination of electron-withdrawing (Cl) and electron-donating (methyl, phenyl) groups, which modulate electronic and steric properties critical for biological interactions .

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H12ClN3/c1-8-9(2)16-14-11(8)12(15)17-13(18-14)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18)

InChI Key

QHWIPJAWGWRGJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors such as dimethyl malonate. One common synthetic route includes the following steps:

  • Condensation Reaction: Dimethyl malonate is condensed with an appropriate halogenated compound to form an intermediate.

  • Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine core.

  • Substitution Reactions: Chlorination and methylation reactions are performed to introduce the chlorine and methyl groups, respectively.

  • Phenyl Group Introduction: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and yield. Additionally, green chemistry principles are applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.

  • Substitution: Substitution reactions are common, where different substituents can replace existing groups on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various halogenating agents, such as thionyl chloride (SOCl₂) for chlorination, and methylating agents like methyl iodide (CH₃I) for methylation.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antiviral, and anticancer properties.

Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. Some derivatives have shown promise as kinase inhibitors, which are important in the treatment of various diseases, including cancer and autoimmune disorders.

Industry: In the chemical industry, this compound is used in the development of new materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects depends on its specific derivatives and applications. For example, as a kinase inhibitor, it may interfere with the JAK-STAT signaling pathway, which is crucial for various cellular processes. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Substituent Position and Type

Key analogs and their substituent patterns:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference
4-Chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (5,6), Ph (2) C₈H₈ClN₃ Kinase inhibition, nucleoside analogs
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (6), Ph (7) C₁₃H₁₀ClN₃ Anticancer agents, receptor tyrosine kinase inhibitors
4-Chloro-5-fluoropyrrolo[2,3-d]pyrimidine Cl (4), F (5) C₆H₄ClFN₃ Reduced cytotoxicity in fibroblast cells
N4-(4-Chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Cl (4), Ar (substituted benzyl) C₂₀H₁₈ClN₅ Receptor tyrosine kinase inhibition (IC₅₀ < 1 μM)
4-Chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), CH₃ (6), furan (7) C₁₂H₁₀ClN₃O Antibacterial and antiviral research

Key Observations :

  • Position 2 vs. 7 Phenyl Groups : The target compound’s phenyl group at position 2 (vs. 7 in ) likely alters π-stacking interactions in enzymatic binding pockets, impacting selectivity.
  • Halogenation Effects : Fluorination at position 5 () reduces toxicity compared to chlorination, but methyl groups (positions 5 and 6 in the target compound) enhance lipophilicity, improving membrane permeability .
  • Amino Substitutions: Diamine derivatives (e.g., ) exhibit enhanced kinase inhibition due to hydrogen bonding with ATP-binding domains.

Physicochemical Properties

Property Target Compound 4-Chloro-5-Fluoro Analog 7-Phenyl Analog
Molecular Weight 229.6 g/mol 191.6 g/mol 243.7 g/mol
LogP (Predicted) 3.2 2.1 3.8
Solubility (mg/mL) <0.1 1.5 <0.1
Melting Point Not reported 196–198°C () 210°C ()

Insights :

  • Higher LogP in the target compound suggests better cell penetration but lower aqueous solubility.
  • Fluorinated analogs () balance solubility and bioavailability, making them preferable for oral formulations.

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